molecular formula C21H16Cl2N4O2 B2865378 N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1261018-38-5

N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No.: B2865378
CAS No.: 1261018-38-5
M. Wt: 427.29
InChI Key: LHDSWIYVCZNUHX-UHFFFAOYSA-N
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Description

This compound features a 4-chlorobenzyl group attached to an acetamide backbone, which is further linked to a pyrrole ring substituted with a 1,2,4-oxadiazole moiety bearing a 3-chlorophenyl group. The oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-deficient nature, enabling π-π stacking interactions in biological systems.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O2/c22-16-8-6-14(7-9-16)12-24-19(28)13-27-10-2-5-18(27)21-25-20(26-29-21)15-3-1-4-17(23)11-15/h1-11H,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDSWIYVCZNUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-(2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from various research sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a chlorobenzyl group, a pyrrole moiety, and an oxadiazole ring. The presence of these functional groups suggests potential interactions with biological targets.

Molecular Formula: C19H19ClN4O
Molecular Weight: 364.84 g/mol
CAS Number: [specific CAS number not provided in the search results]

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown effectiveness against various bacterial strains. A study reported that oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Gram-positive bacteria .

Anticancer Properties

Compounds with similar structural motifs have been evaluated for anticancer activity. The presence of the chlorophenyl group is linked to enhanced antiproliferative effects in cancer cell lines. A structure-activity relationship (SAR) analysis indicated that modifications in the oxadiazole and pyrrole components could lead to improved potency against cancer cells .

Anti-inflammatory Effects

The compound's potential as a COX-II inhibitor has been highlighted in recent studies. Inhibitors targeting COX-II are crucial in managing inflammation-related conditions. Compounds structurally related to this compound have shown promising IC50 values indicating their efficacy in inhibiting COX-II activity .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in inflammatory and proliferative pathways. The oxadiazole moiety is believed to enhance binding affinity to biological targets due to its electron-withdrawing properties, which can stabilize interactions with active sites on enzymes.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Reported MICs for similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli were 31.25 µg/mL .
Anticancer Activity Analysis Compounds with similar structures displayed significant cytotoxicity against various cancer cell lines; SAR indicated that chlorinated phenyl groups enhance activity .
COX-II Inhibition Research Identified related compounds with IC50 values ranging from 0.011 μM to 1.33 μM, indicating strong anti-inflammatory potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()
  • Structural Differences :
    • Benzyl substituent: 2-chloro vs. 4-chloro in the target compound.
    • Oxadiazole substituent: 4-fluorophenyl vs. 3-chlorophenyl.
  • Fluorine’s smaller size and higher electronegativity (vs. chlorine) may reduce steric bulk and increase polarity, affecting solubility and target interactions .
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()
  • Structural Differences: Core heterocycle: Pyrazole instead of pyrrole. Oxadiazole substituent: 4-methoxyphenyl (electron-donating) vs. 3-chlorophenyl (electron-withdrawing). Additional groups: Methylsulfanyl and amino substituents.
  • Methylsulfanyl may participate in redox reactions or thiol-mediated binding, absent in the target compound .

Heterocycle and Functional Group Variations

2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide ()
  • Structural Differences :
    • Heterocycle: 1,2,4-triazole (with pyridinyl) replaces oxadiazole.
    • Functional group: Triazol-3-ylsulfanyl vs. oxadiazole-pyrrole.
  • Implications: Triazoles are more basic than oxadiazoles, enabling protonation at physiological pH, which could enhance water solubility.
N-(2-Chlorobenzyl)-2-({4-(4-methoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()
  • Structural Differences :
    • Heterocycle: 1,2,4-triazole with a methylpyrrol group.
    • Substituents: 4-methoxyphenyl and methylpyrrol vs. 3-chlorophenyl.
  • Implications :
    • The methylpyrrol group adds steric bulk and may engage in hydrophobic interactions.
    • Methoxy and triazole groups could synergize to modulate enzyme inhibition, as suggested by its association with procathepsin L .

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